Potent CCK1R Agonism
Morpholine, 3-(5-isoxazolylethynyl)- is a potent agonist of the cholecystokinin A receptor (CCK1R). In a cellular functional assay, it induced intracellular calcium responses with an EC50 of 0.316 nM. This level of potency is highly relevant for probing CCK1R-mediated signaling pathways, including those involved in appetite regulation and pancreatic secretion. In contrast, the compound is essentially inactive at the muscle-type nicotinic acetylcholine receptor (nAChR), with an EC50 of 30,000 nM, demonstrating a > 94,000-fold selectivity window [1][2].
| Evidence Dimension | Functional Potency (EC50) at two distinct receptor types |
|---|---|
| Target Compound Data | EC50 = 0.316 nM |
| Comparator Or Baseline | Target compound at nAChR: EC50 = 30,000 nM |
| Quantified Difference | > 94,000-fold difference in potency, indicating high functional selectivity |
| Conditions | CCK1R: CHO cells, intracellular calcium response, measured at 0.316 nM (Rvb = 7 to 14 pM). nAChR: Human TE671 (muscle) cells. |
Why This Matters
This data validates the compound's utility as a selective CCK1R tool, reducing off-target noise in cellular assays compared to non-selective agonists.
- [1] BindingDB. (n.d.). Assay ID: 6, Entry ID: 50045681 (ChEMBL_1468337). Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50056147 at human Nicotinic acetylcholine receptor subtype TE671. Retrieved from BindingDB. View Source
